1,5-Diphenylcarbazone

描述

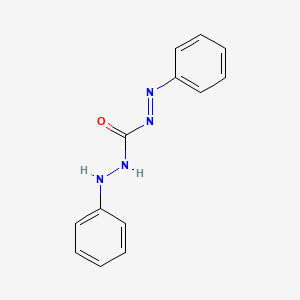

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-anilino-3-phenyliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060225 | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |

| Record name | Diphenylcarbazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-62-5, 119295-40-8, 119295-41-9 | |

| Record name | Diphenylcarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylcarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-Diphenylcarbazone synthesis and properties

An In-depth Technical Guide to 1,5-Diphenylcarbazone: Synthesis, Properties, and Applications

Introduction

This compound (C₁₃H₁₂N₄O) is an organic compound from the carbazone group, recognized for its utility as a complexometric and photometric indicator, particularly in the quantification of heavy metal ions.[1][2] It is structurally similar to its precursor, 1,5-diphenylcarbazide, and is often used in a mixture with it.[1][3] This compound's ability to form distinctly colored complexes with metal ions like mercury, chromium, and copper makes it an invaluable reagent in analytical chemistry for applications ranging from water analysis to pharmaceutical development and food safety testing.[1][4] This document provides a comprehensive overview of the synthesis, chemical and physical properties, and key experimental protocols related to this compound.

Properties of this compound

This compound is typically an orange to reddish-purple crystalline powder.[1][2][5] It is stable under normal conditions but should be stored away from light and air, as it can be sensitive.[6][7] Commercial products are often a mixture of this compound and its precursor, 1,5-Diphenylcarbazide.[1][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-anilino-3-phenyliminourea | [1] |

| Synonyms | s-Diphenylcarbazone, Diphenylcarbazone | [1] |

| CAS Number | 538-62-5 | [2] |

| Molecular Formula | C₁₃H₁₂N₄O | [1] |

| Molar Mass | 240.26 g/mol | [1] |

| Appearance | Yellow to red/orange odorless solid | [1][5] |

| Melting Point | 153-158 °C (with decomposition) | [3] |

| Bulk Density | 380 kg/m ³ | [3] |

Solubility

The solubility of this compound is a critical factor for its application as an indicator.

| Solvent | Solubility | Reference(s) |

| Water | Poor / Almost Insoluble | [1] |

| Ethanol (B145695) | Soluble | [1][2] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [8] |

| Benzene | Soluble | [8] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the controlled oxidation of its precursor, 1,5-Diphenylcarbazide.[1][6] The precursor itself is commonly synthesized from the reaction of phenylhydrazine (B124118) and urea (B33335).[6][9]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Diphenylcarbazide (Precursor)

This protocol is based on the reaction between phenylhydrazine and urea.[6][9]

-

Reactants: Add phenylhydrazine (2 molar equivalents) and urea (1 molar equivalent) to a round-bottom flask containing xylene as the solvent.

-

Reaction: Heat the mixture to reflux. The reaction is typically carried out for an extended period, for instance, 32 hours, to ensure completion.[9]

-

Crystallization: After the reflux period, allow the mixture to cool and stand overnight. The product, 1,5-Diphenylcarbazide, will crystallize out of the solution.

-

Purification: Collect the crude product by filtration. The white, crystalline solid can be purified by repeated recrystallization from ethanol to achieve a high-purity compound with a melting point of approximately 170-175 °C.[10][11]

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of 1,5-Diphenylcarbazide.[1][11]

-

Reactants: Dissolve crude or purified 1,5-Diphenylcarbazide in an appropriate organic solvent such as ethanol.

-

Oxidation: Add an oxidizing agent, such as 3% hydrogen peroxide, to the solution. The reaction can be facilitated by the presence of a base like alcoholic potassium hydroxide.[11]

-

Neutralization & Precipitation: After the oxidation is complete, neutralize the solution. This will cause the this compound to precipitate.

-

Purification: Collect the orange-red product by filtration. Recrystallization can be performed to obtain a product with a higher purity. Note that many commercial preparations are intentionally a mixture of the carbazide and carbazone.[1]

Protocol 3: Colorimetric Determination of Hexavalent Chromium (Cr(VI))

This protocol details the use of 1,5-Diphenylcarbazide/carbazone as a colorimetric reagent for Cr(VI) detection, a primary application.[12][13]

-

Reagent Preparation: Prepare a 0.5% (w/v) solution of 1,5-Diphenylcarbazide by dissolving 0.5 g of the solid in 100 mL of acetone.[14]

-

Sample Preparation: Acidify the aqueous sample containing Cr(VI) to a pH of approximately 1-2 using a suitable acid (e.g., sulfuric acid or nitric acid).[12][14]

-

Complex Formation: Add the 1,5-Diphenylcarbazide solution to the acidified sample. The Cr(VI) will oxidize the diphenylcarbazide to diphenylcarbazone, and the resulting Cr(III) will form a stable, red-violet colored complex with the diphenylcarbazone.[12][13]

-

Spectrophotometric Measurement: Allow a short time for the color to develop (e.g., 8 minutes).[13] Measure the absorbance of the solution at its maximum wavelength (λmax), which is approximately 540-545 nm, using a UV-Vis spectrophotometer.[12][13]

-

Quantification: Determine the concentration of Cr(VI) in the original sample by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.

Applications

The primary application of this compound is in analytical chemistry as a highly sensitive indicator.

-

Mercurimetry: It is used for the endpoint determination in the titration of chloride ions with mercury(II) nitrate (B79036) solution. Past the endpoint, free Hg(II) ions form a distinct purple complex with the indicator.[1]

-

Heavy Metal Detection: It is extensively used for the photometric or colorimetric determination of various metal ions, including chromium, mercury, cadmium, copper, and lead.[2][4][6] The high sensitivity allows for the detection of trace amounts, with thresholds as low as 50 ppb for Cr(VI).[6]

-

Research and Development: The compound is employed in pharmaceutical development, food safety testing for contaminants, and the creation of sensors for environmental monitoring.[4]

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. chemville.eu [chemville.eu]

- 3. This compound (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 7. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.gnest.org [journal.gnest.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,5-Diphenylcarbazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Diphenylcarbazone, a versatile chemical compound widely utilized in analytical chemistry and other scientific fields. It covers its fundamental properties, chemical structure, and key applications, with a focus on its role as an indicator and a reagent for the determination of various metal ions.

Chemical Identity and Properties

This compound, also known as s-Diphenylcarbazone, is a chemical compound belonging to the carbazone group.[1] It is frequently used as a colorimetric reagent and indicator in analytical chemistry due to its ability to form distinctly colored complexes with a variety of metal ions.[1][2]

Structure:

-

IUPAC Name: 1-anilino-3-phenyliminourea[1]

Physicochemical Properties:

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 240.26 g/mol | [1][3][4] |

| Appearance | Orange to brownish-orange crystalline powder | [1][2][4] |

| Melting Point | 153 - 161 °C | [1][2][3] |

| Solubility | Poorly soluble in water; Soluble in ethanol, chloroform, and benzene | [1] |

Relationship with 1,5-Diphenylcarbazide

This compound is structurally similar to and can be produced by the oxidation of 1,5-Diphenylcarbazide.[1][9] It is important to note that commercial preparations of this compound are often a mixture containing 1,5-Diphenylcarbazide.[1][4] 1,5-Diphenylcarbazide itself is a white solid that can oxidize to the pink-colored this compound upon exposure to light and air.[9]

The diagram below illustrates the oxidative relationship between these two compounds.

Caption: Oxidative pathway from 1,5-Diphenylcarbazide to this compound.

Applications in Analytical Chemistry

The primary application of this compound is in the detection and quantification of metal ions.[2] It is particularly renowned for its use in mercurimetry and the colorimetric determination of chromium.[1][9][10][11][12]

Mercurimetric Titration of Chloride:

This compound serves as an indicator for the endpoint determination in the titration of chloride ions with a standard solution of mercuric nitrate (B79036).[1][13] The principle of this method is that mercuric ions (Hg²⁺) and chloride ions (Cl⁻) form a stable, soluble complex (HgCl₂).[14] Once all the chloride ions in the sample have been complexed, the first excess of mercuric ions reacts with the diphenylcarbazone indicator to form a distinct blue-violet colored complex, signaling the titration endpoint.[14][15] The optimal pH for this titration is between 3.0 and 3.6.[14]

Experimental Protocol: Mercurimetric Titration of Chloride

-

Sample Preparation: Take a known volume of the chloride-containing sample. If necessary, dilute the sample to ensure the chloride concentration is within a suitable range for titration.

-

pH Adjustment: Add a mixed indicator solution, such as one containing diphenylcarbazone and bromophenol blue.[14][16] Adjust the pH of the solution to the optimal range (3.0-3.6) by adding dilute nitric acid or sodium hydroxide (B78521) solution until the indicator changes to the appropriate color (e.g., yellow).[14]

-

Titration: Titrate the prepared sample with a standardized mercuric nitrate (Hg(NO₃)₂) solution.

-

Endpoint Detection: The endpoint is reached when the color of the solution changes to a persistent blue-violet, indicating the formation of the mercury-diphenylcarbazone complex.[14][15]

-

Calculation: The concentration of chloride in the sample can be calculated from the volume of mercuric nitrate solution used.

The workflow for this experimental procedure is depicted in the following diagram.

Caption: Step-by-step workflow for the mercurimetric titration of chloride ions.

Colorimetric Determination of Chromium:

This compound is also instrumental in the spectrophotometric determination of hexavalent chromium (Cr(VI)).[12][17][18] In this method, under acidic conditions, 1,5-Diphenylcarbazide (often present in diphenylcarbazone reagents) is oxidized by Cr(VI) to this compound, while Cr(VI) is reduced to trivalent chromium (Cr(III)).[18][19] The newly formed this compound then reacts with Cr(III) to form a stable, red-violet colored complex.[9][18] The intensity of the color, which is proportional to the chromium concentration, can be measured spectrophotometrically.

The logical relationship of the components in the detection of chromium is shown below.

Caption: Reaction pathway for the colorimetric detection of Cr(VI).

Other Applications

Beyond its primary use in mercury and chromium analysis, this compound is a valuable reagent for the detection of other metal ions, including copper, nickel, cobalt, lead, and cadmium.[2][11] Its versatility extends to various fields such as:

-

Environmental Monitoring: Assessing water quality and detecting heavy metal pollutants in environmental samples.[2][12]

-

Pharmaceutical Development: Used in the synthesis of pharmaceutical intermediates.[2]

-

Food Safety: Employed in assays to detect contaminants in food products.[2]

Conclusion

This compound is a cornerstone reagent in analytical chemistry, offering high sensitivity and reliability for the detection and quantification of various metal ions. Its critical role as an indicator in mercurimetry and as a chromogenic reagent for chromium analysis underscores its importance in environmental, pharmaceutical, and industrial research. A thorough understanding of its properties, its relationship with 1,5-Diphenylcarbazide, and its reaction mechanisms is essential for its effective application in scientific research and development.

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [stenutz.eu]

- 4. This compound (mixture with Diphenylcarbazide) ext… [cymitquimica.com]

- 5. DIPHENYLCBAZONE [sdfine.com]

- 6. Buy Online CAS Number 538-62-5 - TRC - this compound Compound With 1,5-Diphenylcarbazide (Technical Grade) | LGC Standards [lgcstandards.com]

- 7. This compound Compound With 1,5-Diphenylcarbazide … [cymitquimica.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 10. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. nbinno.com [nbinno.com]

- 13. mymicrolab.com [mymicrolab.com]

- 14. nemi.gov [nemi.gov]

- 15. researchgate.net [researchgate.net]

- 16. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 17. asianpubs.org [asianpubs.org]

- 18. journal.gnest.org [journal.gnest.org]

- 19. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]

molecular weight of 1,5-Diphenylcarbazone

An In-depth Technical Guide to 1,5-Diphenylcarbazone for Researchers and Scientists

Introduction

This compound (DPC) is an aromatic organic compound from the carbazone group. It is widely utilized in analytical chemistry as a sensitive colorimetric indicator for the quantification of various metal ions and anions. Its ability to form distinctly colored complexes with specific ions makes it an invaluable reagent in environmental monitoring, pharmaceutical analysis, and various industrial quality control processes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

This compound is an orange, crystalline powder that is sensitive to light and air.[1] It is readily soluble in organic solvents such as ethanol (B145695), acetone, and chloroform (B151607) but is nearly insoluble in water.[2][3] Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide.

Table 1: Quantitative Data for this compound

| Property | Value | Citations |

| Molecular Weight | 240.26 g/mol | [1][4][5] |

| Molecular Formula | C₁₃H₁₂N₄O | [4][5][6] |

| CAS Number | 538-62-5 | [1][2] |

| IUPAC Name | 1-anilino-3-phenyliminourea | [2] |

| Melting Point | 153 - 158 °C (may decompose) | [7] |

| Appearance | Orange to orange-red crystalline powder | [5][8] |

| Bulk Density | 380 kg/m ³ | [7] |

| Absorption Max (λmax) | 550 nm (for Mercury(II)-DPC complex) | [6] |

Synthesis

This compound is synthesized through the oxidation of 1,5-Diphenylcarbazide. The precursor, 1,5-Diphenylcarbazide, is typically prepared by reacting phenylhydrazine (B124118) with urea.[1] This reaction is often carried out in a high-boiling point solvent like xylene.[1] The subsequent oxidation of the carbazide to the carbazone can be achieved using various oxidizing agents, such as hydrogen peroxide.[3]

Caption: Synthesis pathway of this compound from Phenylhydrazine and Urea.

Applications in Research and Development

While primarily known as an analytical reagent, this compound has applications across various scientific fields.

-

Analytical Chemistry : It is a key reagent for the colorimetric and titrimetric determination of metal ions such as mercury, chromium, copper, cadmium, and lead.[3][9] Its high sensitivity makes it suitable for trace metal analysis in environmental samples.[9]

-

Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceutical intermediates.[3][9] It also serves as a reagent in quality control assays for detecting metallic impurities in drug formulations.

-

Environmental Monitoring : It is employed in methods for quantifying chloride in water and wastewater, and for detecting heavy metal pollutants like hexavalent chromium.[8][10]

-

Biochemical Research : In a clinical context, it is used in the determination of chloride in biological samples like serum and urine, which is crucial for metabolic studies.[2][6]

Experimental Protocols

Mercurimetric Titration for Chloride Determination

This is one of the most common applications of this compound. The method relies on the titration of chloride ions with a standardized mercuric nitrate (B79036) solution.

Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble mercuric chloride (HgCl₂) complex.[2][11] Once all the chloride ions have been complexed, any excess Hg²⁺ ions react with the this compound indicator to form a distinct blue-violet colored complex, signaling the endpoint of the titration.[2][12] The reaction is typically performed in an acidic medium (pH 3.0-3.6) to ensure sharp endpoint detection.[8]

Reagents:

-

Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g of dried NaCl in deionized water and dilute to 1 L.[12]

-

Mercuric Nitrate Titrant (e.g., 0.025 N): Dissolve ~2.5 g of Hg(NO₃)₂·H₂O in 100 mL of water containing 0.25 mL of concentrated HNO₃. Dilute to approximately 1 L and standardize against the standard NaCl solution.[8][12]

-

Mixed Indicator Solution: Dissolve 0.5 g of this compound and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL.[8][12] Store in a dark bottle and discard after six months.[12]

-

Nitric Acid (0.05 M): For pH adjustment.[8]

Procedure:

-

Pipette a known volume of the sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask.

-

Add 5-10 drops of the mixed indicator solution.[12] The solution should turn yellow. If it is blue or purple, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[8]

-

Titrate the solution with the standardized mercuric nitrate titrant. The endpoint is reached when the solution turns from yellow to a persistent blue-violet color.[8][12]

-

Perform a blank titration using deionized water to correct for any indicator error.

-

Calculate the chloride concentration based on the volume of titrant used.

Caption: Experimental workflow for the mercurimetric titration of chloride.

Colorimetric Determination of Hexavalent Chromium (Cr(VI))

This compound is formed in situ from 1,5-Diphenylcarbazide for the highly sensitive detection of Cr(VI).

Principle: The determination of Cr(VI) using this method involves a two-step process in an acidic solution. First, the 1,5-Diphenylcarbazide reagent is oxidized by the Cr(VI) to this compound, while the Cr(VI) is reduced to trivalent chromium (Cr(III)).[10] Subsequently, the newly formed this compound chelates with the Cr(III) ions to produce a stable, intensely violet-colored complex, which can be quantified spectrophotometrically.[10]

Caption: Reaction pathway for the colorimetric detection of Cr(VI).

This protocol provides a simpler, faster, and often more sensitive alternative to instrumental methods like atomic absorption spectrometry for specific applications.[10]

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is known to cause skin, eye, and respiratory tract irritation.[13] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[13] The compound is a flammable solid and should be stored away from ignition sources.[13] As many of its applications involve mercury salts, all waste should be collected and disposed of as hazardous waste according to local regulations.[11]

References

- 1. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. This compound Compound With 1,5-Diphenylcarbazide … [cymitquimica.com]

- 5. This compound (mixture with Diphenylcarbazide) ext… [cymitquimica.com]

- 6. Colorimetric determination of chloride in biological samples by using mercuric nitrate and diphenylcarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]

- 8. nemi.gov [nemi.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. journal.gnest.org [journal.gnest.org]

- 11. cdn.hach.com [cdn.hach.com]

- 12. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 13. labdepotinc.com [labdepotinc.com]

An In-depth Technical Guide on the Solubility of 1,5-Diphenylcarbazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-Diphenylcarbazone, a key reagent in analytical chemistry. While precise quantitative solubility data is scarce in publicly available literature, this document compiles qualitative solubility information, details the experimental protocol for solution preparation, and illustrates a typical experimental workflow where its solubility is a critical factor.

Introduction to this compound

This compound is an organic compound that is widely used as a colorimetric reagent for the detection and quantification of various metal ions, most notably chromium(VI) and mercury(II).[1] Its utility in these analytical methods is fundamentally dependent on its ability to dissolve in organic solvents to form stable solutions, as it is nearly insoluble in water.[1][2] The formation of characteristically colored complexes with metal ions allows for their spectrophotometric determination.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Solubility Description |

| Alcohols | Ethanol | Soluble, Dissolves well[1][2] |

| Methanol | Slightly Soluble[3] | |

| Ketones | Acetone (B3395972) | Soluble[4][5] |

| Chlorinated Solvents | Chloroform (B151607) | Soluble, Dissolves well[1][2] |

| Aromatic Hydrocarbons | Benzene | Soluble, Dissolves well[1][2] |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble[3] |

| Acids | Glacial Acetic Acid | Soluble[4] |

| Aqueous | Water | Insoluble, Poor[1][2] |

Note: The lack of precise, quantitative solubility data in the scientific literature is a notable gap. The information presented is based on qualitative statements from various sources. For applications requiring high precision, it is recommended that researchers determine the solubility of this compound in their specific solvent system and experimental conditions.

Experimental Protocol: Preparation of a Standard this compound Solution

The following protocol details the preparation of a 0.5% (w/v) solution of 1,5-Diphenylcarbazide in acetone, a common stock solution used in the spectrophotometric determination of chromium(VI). In this application, 1,5-Diphenylcarbazide is oxidized to this compound, which then reacts with the metal ion.[6][7]

Materials and Equipment:

-

1,5-Diphenylcarbazide (solid)

-

Acetone (analytical grade)

-

Volumetric flask (100 mL, Class A)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Funnel

Procedure:

-

Weighing: Accurately weigh 0.5 g of 1,5-Diphenylcarbazide using an analytical balance.

-

Dissolution: Carefully transfer the weighed solid into a 100 mL volumetric flask using a funnel.

-

Solvent Addition: Add approximately 50 mL of acetone to the volumetric flask.

-

Mixing: Swirl the flask gently to dissolve the solid completely. If necessary, the solution can be sonicated for a few minutes to aid dissolution.

-

Dilution to Volume: Once the solid is fully dissolved, add acetone to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a labeled, amber glass bottle and store it in a refrigerator. The solution should be prepared fresh weekly for optimal performance.[6]

Experimental Workflow: Spectrophotometric Determination of Chromium(VI)

The solubility of this compound in an organic solvent is a prerequisite for its application in the colorimetric determination of metal ions. The following diagram illustrates the typical workflow for the determination of chromium(VI) using a prepared solution of 1,5-Diphenylcarbazide (which is oxidized to this compound).

Caption: Workflow for Cr(VI) determination.

Conclusion

This compound is a valuable analytical reagent whose utility is directly tied to its solubility in organic solvents. While quantitative solubility data remains a gap in the literature, its qualitative solubility in common solvents like ethanol, acetone, and chloroform is well-established. The provided experimental protocol for solution preparation and the illustrated workflow for chromium(VI) determination offer practical guidance for researchers and scientists. Further studies to quantify the solubility of this compound in a range of organic solvents at different temperatures would be a valuable contribution to the field of analytical chemistry.

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. This compound with 1,5-Diphenylcarbazide Manufacturers, SDS [mubychem.com]

- 3. DIPHENYLCARBAZONE | 538-62-5 [amp.chemicalbook.com]

- 4. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]

- 5. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Metal Chelation Mechanism of 1,5-Diphenylcarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which 1,5-diphenylcarbazone acts as a chelating agent for various metal ions. The document details the structural aspects, the pivotal role of keto-enol tautomerism, quantitative data on complex stability, and the experimental protocols for characterization.

Introduction to this compound as a Chelating Agent

This compound is a versatile organic compound widely recognized in analytical chemistry for its ability to form intensely colored complexes with a variety of metal ions.[1][2] This property has established it as a sensitive colorimetric reagent for the detection and quantification of metals such as chromium, mercury, cadmium, copper, zinc, and nickel.[1][2][3] The formation of these stable metal complexes, or chelates, is a result of the specific structural features of the diphenylcarbazone (B146866) molecule, which allow it to bind to a central metal ion through multiple coordination bonds, forming a ring-like structure.

The chelation process is not merely a simple binding event; it involves a sophisticated interplay of tautomeric forms of the ligand and the coordination preferences of the metal ion. Understanding this mechanism is crucial for its application in various fields, including environmental monitoring, pharmaceutical analysis, and the development of new therapeutic agents.

The Pivotal Role of Keto-Enol Tautomerism

The chelating action of this compound is intrinsically linked to its existence in two tautomeric forms: the keto form and the enol form. Tautomers are constitutional isomers of organic compounds that readily interconvert.[4][5] In the case of diphenylcarbazone, this equilibrium involves the migration of a proton and the shifting of double bonds.

In the solid state, this compound exists predominantly in the keto form, as confirmed by infrared spectroscopy and X-ray crystallography.[6] However, in solution, an equilibrium is established between the more stable keto form and the enol form.[6][7] The enol form, although often present in lower concentrations, is crucial for the chelation of metal ions.

The keto-enol tautomerism can be catalyzed by both acidic and basic conditions.[4] The enol form possesses a hydroxyl (-OH) group and a C=N bond, which are key to its coordinating ability.

The Mechanism of Metal Chelation

The formation of a metal-diphenylcarbazone chelate typically proceeds through the deprotonation of the enol form. The metal ion displaces the proton from the hydroxyl group of the enol tautomer, and a coordinate bond is formed with the nitrogen atom of the azo group (-N=N-). This results in the formation of a stable five- or six-membered ring structure, which is characteristic of a chelate.

The general mechanism can be summarized as follows:

-

Tautomerization: The diphenylcarbazone molecule in solution is in equilibrium between its keto and enol forms.

-

Deprotonation: In the presence of a metal ion (Mⁿ⁺), the enol form gets deprotonated.

-

Coordination: The resulting anion acts as a bidentate ligand, coordinating with the metal ion through the oxygen and one of the nitrogen atoms.

This process results in the formation of a neutral or charged complex, depending on the charge of the metal ion and the stoichiometry of the reaction. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand ratio is observed, forming a neutral complex of the type M(DPC)₂.[3]

Quantitative Data: Stability of Metal Complexes

The stability of the metal-diphenylcarbazone complexes is a critical parameter that dictates the efficacy of chelation. This is quantified by the stability constant (also known as the formation constant), which represents the equilibrium constant for the formation of the complex in solution. A higher stability constant indicates a stronger interaction between the metal ion and the ligand.

The stability constants are often determined potentiometrically using techniques like the Calvin-Bjerrum pH titration method.[8][9][10] This method involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH changes.

Below is a summary of reported stability constants for various divalent metal ions with diphenylcarbazone and its derivatives.

| Metal Ion | Log K₁ | Log K₂ | Method | Solvent System | Reference |

| Cu(II) | 11.20 | 9.80 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |

| Ni(II) | 8.50 | 7.20 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |

| Zn(II) | 7.80 | 6.90 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |

| Co(II) | - | - | Spectrophotometry | 50% Acetone-Water | [3] (paraphrased) |

| Cd(II) | - | - | Spectrophotometry | Aqueous | [12] (paraphrased) |

Note: The values presented are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent system.

Experimental Protocols

This protocol outlines the general steps for the quantitative determination of a metal ion using this compound.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the metal ion of a known concentration (e.g., 1000 ppm) by dissolving a high-purity salt of the metal in an appropriate solvent (often dilute acid).

-

Prepare a series of working standard solutions of varying concentrations by diluting the stock solution.

-

Prepare a solution of this compound (e.g., 0.1% w/v) in a suitable organic solvent like acetone (B3395972) or ethanol.[1]

-

-

Complex Formation:

-

To a set of volumetric flasks, add a fixed volume of each working standard solution.

-

Adjust the pH of the solutions to the optimal value for complex formation for the specific metal ion. This is a critical step and the optimal pH varies for different metals.[13]

-

Add a specific volume of the this compound solution to each flask.

-

Dilute to the mark with the appropriate solvent and mix well. Allow sufficient time for the color to develop fully.

-

-

Spectrophotometric Measurement:

-

Calibration and Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the metal ion.

-

The concentration of the metal ion in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.

-

This method is used to determine the stepwise formation constants of metal complexes.

-

Solution Preparation:

-

Prepare the following solutions in a suitable solvent mixture (e.g., 75% dioxane-water) with a constant ionic strength (maintained using a salt like NaClO₄):

-

-

Potentiometric Titration:

-

Titrate each of the three solutions against a standard carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature.

-

Record the pH meter reading after each addition of the base.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

From these titration curves, calculate the average number of protons associated with the ligand (n̅_A) at different pH values. This allows for the determination of the ligand's acid dissociation constant(s).

-

Calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L⁻]) at each pH value from the titration data of the metal-ligand solution.

-

Plot n̅ versus pL (where pL = -log[L⁻]). The stepwise stability constants (K₁ and K₂) can be determined from this formation curve. For instance, the value of pL at n̅ = 0.5 corresponds to log K₁, and at n̅ = 1.5 corresponds to log K₂.[8]

-

Conclusion

The chelation of metal ions by this compound is a complex process governed by the keto-enol tautomerism of the ligand. The enol form, through deprotonation, acts as a potent bidentate ligand, forming stable, colored complexes with a wide range of metal ions. The stability of these complexes, quantified by their formation constants, underpins the utility of diphenylcarbazone in analytical chemistry. The detailed experimental protocols for spectrophotometric analysis and the determination of stability constants provide a framework for researchers to harness the unique properties of this chelating agent for various scientific and developmental applications. Further research into the solid-state structures of metal-diphenylcarbazone complexes will continue to refine our understanding of this important class of coordination compounds.

References

- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. jetir.org [jetir.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-O… [ouci.dntb.gov.ua]

- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 12. tsijournals.com [tsijournals.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Versatility of 1,5-Diphenylcarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazone, a derivative of 1,5-diphenylcarbazide (B1670730), is a highly versatile aromatic organic compound with significant applications in analytical chemistry. Its ability to form distinctly colored complexes with a variety of metal ions has established it as a valuable reagent for colorimetric and spectrophotometric analysis. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its role in the quantification of heavy metals and as an indicator in titrimetric analysis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in research and development.

Core Applications in Analytical Chemistry

The principal application of this compound lies in its reaction with metal ions to form stable, colored coordination complexes. This property is harnessed for the quantitative determination of various metals, most notably chromium, mercury, and copper. The intensity of the resulting color is directly proportional to the concentration of the metal ion, a principle that forms the basis of spectrophotometric analysis.

Spectrophotometric Determination of Metals

This compound is widely employed for the sensitive and selective determination of a range of heavy metal ions. The reaction conditions, such as pH and the presence of interfering ions, are critical for achieving accurate and reproducible results.

Table 1: Quantitative Data for Metal Determination using this compound

| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Limit | Optimal Concentration Range | Stoichiometry (Metal:Ligand) |

| Chromium (Cr³⁺) | 540 nm | 4.436 × 10⁴ L mol⁻¹ cm⁻¹[1] | 0.010 mg/L[2] | 0.03–3 mg/L[3] | 1:1[1] |

| Mercury (Hg²⁺) | 560-565 nm | - | 250 µg/L[4] | - | 1:1[1] |

| Copper (Cu²⁺) | 565 nm | - | 1360 µg/L[1] | - | 1:2[1] |

| Nickel (Ni²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |

| Cobalt (Co²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |

| Zinc (Zn²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |

| Lead (Pb²⁺) | - | - | - | - | - |

Indicator in Titrimetry

This compound serves as an effective indicator in mercurimetric titrations, particularly for the determination of chloride ions. The endpoint of the titration is marked by a distinct color change, signaling the formation of a mercury-diphenylcarbazone complex after all the chloride ions have reacted with the mercuric nitrate (B79036) titrant.

Experimental Protocols

Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

This method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (which is oxidized to this compound in the process) in an acidic medium to form a violet-colored complex.

Reagents:

-

1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. This solution should be prepared fresh daily.

-

Sulphuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.

-

Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L. Working standards are prepared by diluting this stock solution.

Procedure:

-

Pipette 2 mL of the sample containing Cr(VI) into a glass vial.

-

Add 1 mL of 0.2 M sulphuric acid.

-

Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.

-

Allow the solution to stand for 5 minutes for full color development.[6]

-

Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.[6]

-

The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standard chromium solutions.

Spectrophotometric Determination of Mercury (II)

This method relies on the formation of a colored complex between mercury (II) ions and this compound.

Reagents:

-

Saturated Alcoholic Solution of 1,5-Diphenylcarbazide: Prepare a saturated solution of 1,5-diphenylcarbazide in ethanol.

-

Sodium Carbonate (solid).

Procedure:

-

Take a known volume of the sample solution containing mercury (II) ions in a test tube.

-

Add 4 to 8 drops of the saturated alcoholic solution of 1,5-diphenylcarbazide.[4]

-

Gradually add a large excess of solid sodium carbonate until the solution becomes alkaline.[4]

-

The formation of a blue color indicates the presence of mercury.[4]

-

For quantitative analysis, the absorbance of the solution can be measured at approximately 560-565 nm and compared to a calibration curve.

Titrimetric Determination of Chloride using Mercuric Nitrate

This compound is used as an indicator in this titration.

Reagents:

-

Mercuric Nitrate Titrant (0.0141 N): Dissolve 2.3 g of Hg(NO₃)₂ or 2.5 g of Hg(NO₃)₂·H₂O in 100 mL of deionized water containing 0.25 mL of concentrated nitric acid. Dilute to just under 1 L and standardize against a standard sodium chloride solution.

-

This compound Indicator Solution: Dissolve 0.5 g of this compound in 100 mL of 95% ethanol.

-

Nitric Acid (0.05 N): Dilute 3.2 mL of concentrated nitric acid to 1 L with deionized water.

Procedure:

-

Pipette a known volume of the chloride-containing sample into an Erlenmeyer flask.

-

Add 5-10 drops of the this compound indicator solution.

-

If the solution is not acidic, add a few drops of 0.05 N nitric acid until the solution turns yellow.

-

Titrate the sample with the standardized 0.0141 N mercuric nitrate solution.

-

The endpoint is reached when the solution turns a faint purple, indicating the formation of the mercury-diphenylcarbazone complex.

-

Calculate the chloride concentration based on the volume of mercuric nitrate titrant used.

Reaction Mechanisms and Visualizations

The utility of this compound in metal detection is rooted in its chemical transformations and subsequent complexation.

Synthesis of this compound

This compound is synthesized by the oxidation of 1,5-diphenylcarbazide. This conversion is crucial as this compound is the active species that forms complexes with many metal ions.[7]

Reaction with Hexavalent Chromium

The reaction between 1,5-diphenylcarbazide and hexavalent chromium is a two-step process. First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound while being reduced to Cr(III). Subsequently, the newly formed this compound chelates with the Cr(III) ion to produce the characteristic violet-colored complex.[1]

General Complexation with Divalent Metal Ions

For many divalent metal ions (M²⁺) such as Ni²⁺, Co²⁺, and Zn²⁺, this compound acts as a bidentate ligand, forming a stable chelate complex. The reaction typically involves the deprotonation of the carbazone to facilitate coordination with the metal ion.

Experimental Workflow for Spectrophotometric Analysis

The general workflow for the spectrophotometric determination of a metal ion using this compound is outlined below.

References

- 1. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Legacy of 1,5-Diphenylcarbazone: A Technical Guide

An in-depth exploration of the synthesis, mechanisms, and analytical applications of a cornerstone reagent.

Introduction

1,5-Diphenylcarbazone is a chemical compound that has played a pivotal role in the advancement of analytical chemistry for over a century. Its remarkable ability to form intensely colored complexes with various metal ions has made it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications, with a focus on detailed experimental protocols and the underlying chemical principles.

Historical Context and Discovery

The journey of this compound in analytical chemistry began in the early 20th century, a period of significant progress in the field. The foundational discovery is credited to Cazeneuve in 1900, who first observed the vibrant color reactions that occur between dichromate and 1,5-diphenylcarbazide (B1670730), the precursor to this compound.[1] This seminal observation laid the groundwork for its primary application: the highly sensitive and selective detection of chromium. Shortly after, its utility was extended to the detection of mercury, where a purple spot would form on filter paper impregnated with a 1,5-diphenylcarbazide solution in the presence of mercury salts. These early discoveries highlighted the compound's immense potential as a versatile and powerful analytical reagent.

Synthesis and Physicochemical Properties

This compound is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide. The most common and historically significant method for preparing 1,5-diphenylcarbazide involves the reaction of phenylhydrazine (B124118) with urea (B33335).[1][2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂N₄O | [3] |

| Molar Mass | 240.26 g/mol | [3] |

| Appearance | Orange to reddish-purple crystalline powder | [4][5] |

| Melting Point | 153-158 °C (with decomposition) | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform, and benzene | [3][4] |

| Bulk Density | 380 kg/m ³ |

Mechanism of Action in Metal Detection

The efficacy of this compound as an analytical reagent lies in its ability to form stable, colored complexes with a variety of metal ions. The most extensively studied reaction is with hexavalent chromium (Cr(VI)). This interaction is not a simple chelation but a two-step redox process.[6]

First, in an acidic medium, the 1,5-diphenylcarbazide is oxidized by Cr(VI) to this compound. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)). Subsequently, the newly formed this compound acts as a chelating agent, forming a stable and intensely colored magenta complex with the Cr(III) ion.[6] This reaction is highly specific and forms the basis for the spectrophotometric determination of chromium.

Experimental Protocols

Synthesis of 1,5-Diphenylcarbazide

A common laboratory-scale synthesis of 1,5-diphenylcarbazide involves the following steps:

-

Reaction Setup: Phenylhydrazine and urea are added to xylene in a round-bottom flask equipped with a reflux condenser.[2]

-

Reflux: The mixture is refluxed for approximately 32 hours.[2]

-

Crystallization: The flask is then allowed to cool and stand overnight, during which the crude product crystallizes out of the solution.[2]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and a small amount of acetic acid. This method has been reported to achieve yields of around 96%.[7]

Quantitative Determination of Hexavalent Chromium

This colorimetric method is a standard procedure for the analysis of Cr(VI) in water samples.

Reagents:

-

1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.

-

Sulfuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.

-

Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate.

Procedure:

-

To a 2 mL sample (or an appropriately diluted aliquot) containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.

-

Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.

-

Allow the solution to stand for 5-10 minutes for full color development.

-

Measure the absorbance of the resulting violet solution at 540-543 nm using a UV-Visible spectrophotometer against a reagent blank.[8]

-

The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from the standard solutions.

The detection limit for this method can be as low as 0.023 mg/L.[8]

Mercurimetric Titration of Chloride

This compound is also employed as an indicator for the determination of chloride ions by titration with a standard solution of mercuric nitrate.

Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble complex, HgCl₂. At the endpoint of the titration, the first excess of Hg²⁺ ions reacts with the this compound indicator to form a distinct blue-violet colored complex.[3]

Procedure:

-

An acidified sample containing chloride ions is titrated with a standard solution of mercuric nitrate.

-

A mixed indicator of this compound and bromophenol blue is often used to adjust the pH and sharpen the endpoint.

-

The endpoint is reached when a persistent blue-violet color is observed.

Quantitative Data

The analytical performance of this compound is summarized in the following tables.

Analytical Parameters for Metal Ion Detection

| Metal Ion | Method | Wavelength (λmax) | Detection Limit | Reference |

| Chromium(VI) | Spectrophotometry | 540-543 nm | 0.023 mg/L | [8] |

| Mercury(II) | Spectrophotometry | 530 nm | 250 µg/L | [9][10] |

| Copper(II) | Spectrophotometry | - | - | [11] |

| Nickel(II) | Spectrophotometry | - | - | [11] |

| Cobalt(II) | Spectrophotometry | - | - | [11] |

Note: Detection limits can vary depending on the specific experimental conditions and instrumentation.

Logical Workflow for Heavy Metal Analysis

The general workflow for the determination of heavy metals using this compound is outlined below.

Conclusion

From its serendipitous discovery to its current widespread use, this compound has proven to be a remarkably versatile and reliable reagent in analytical chemistry. Its high sensitivity and selectivity, particularly for chromium and mercury, have cemented its place in standard analytical methods for environmental monitoring, industrial quality control, and clinical diagnostics. The continued exploration of its properties and applications, including its use in novel sensor technologies, ensures that this compound will remain an important tool for scientists and researchers for the foreseeable future. This guide has provided an in-depth overview of its history, synthesis, and analytical applications, equipping professionals with the fundamental knowledge to effectively utilize this classic yet enduring chemical compound.

References

- 1. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]

- 2. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

- 3. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. labdepotinc.com [labdepotinc.com]

- 6. journal.gnest.org [journal.gnest.org]

- 7. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 8. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

1,5-Diphenylcarbazone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 1,5-Diphenylcarbazone, a chemical compound utilized in various analytical and research applications. The following sections detail its properties, potential hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior and for making informed decisions regarding its storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₄O | [1][2] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | Orange to red crystalline powder or flakes | [1] |

| Melting Point | 153-157 °C | [1] |

| Solubility | Insoluble in water. Soluble in hot alcohol, acetone, and glacial acetic acid. | [1] |

| Vapor Density | 8.28 | [1] |

Toxicological Data

| Hazard | Description | First Aid Measures |

| Eye Irritation | Causes serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | May cause respiratory tract irritation. | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | May be harmful if swallowed. May cause irritation of the digestive tract. | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Experimental Protocols:

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized guidelines for assessing chemical hazards, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), are typically followed. These include:

-

Skin Irritation/Corrosion: Tests are generally conducted on animals (e.g., rabbits) by applying the substance to a small patch of skin and observing for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation/Corrosion: A small amount of the substance is applied to the eye of an animal (e.g., a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

3.1. Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safe handling.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

3.2. Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[3]

-

Avoid breathing dust.[3]

-

Wash thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Use only in a well-ventilated area.

3.3. Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

-

Keep containers tightly sealed.[4]

-

Store away from strong oxidizing agents.[1]

-

Protect from light.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides and carbon monoxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

4.2. Accidental Release Measures

In the case of a spill, follow the logical workflow outlined below.

Caption: Logical workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not supersede any official safety data sheets or regulatory guidelines. Always refer to the most current SDS for this compound before use.

References

1,5-Diphenylcarbazone vs. 1,5-Diphenylcarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Diphenylcarbazone (DPCO) and 1,5-Diphenylcarbazide (DPC), two closely related organic compounds with significant applications in analytical chemistry. This document details their chemical properties, the redox relationship that connects them, and their primary uses, particularly in the spectrophotometric determination of heavy metals. Detailed experimental protocols and structured data are provided to assist researchers in their practical applications.

Core Chemical and Physical Properties

1,5-Diphenylcarbazide is a white crystalline solid, while its oxidation product, this compound, is an orange crystalline solid.[1][2] Both compounds are sparingly soluble in water but show good solubility in various organic solvents.[1][3]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and 1,5-Diphenylcarbazide, facilitating a direct comparison of their fundamental properties.

| Property | This compound (DPCO) | 1,5-Diphenylcarbazide (DPC) |

| Molecular Formula | C₁₃H₁₂N₄O[1] | C₁₃H₁₄N₄O |

| Molecular Weight | 240.26 g/mol [1] | 242.28 g/mol |

| Appearance | Orange to red crystalline powder[1] | White to cream crystalline powder[4] |

| Melting Point | 157 °C[1] | 170-176 °C[4] |

| Solubility in Water | Poor[1] | Scarcely soluble[3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, benzene, and acetone.[1] | Readily soluble in acetone, hot ethanol, and acetic acid.[3][5] |

| pKa (Predicted) | Not readily available | 9.98 ± 0.43[4] |

| UV-Vis λmax (in Ethanol) | ~400 nm (weak)[6] | Not specified for the free compound |

| UV-Vis λmax of Metal Complex | Forms a purple complex with Hg(II) ions.[1] Forms colored complexes with Cr(III) ions.[1] | Forms a reddish-purple complex with Cr(VI) (via oxidation to DPCO) with a λmax around 540-545 nm.[7][8] |

The Redox Relationship: From Carbazide to Carbazone

The critical functional difference between 1,5-Diphenylcarbazide and this compound lies in their oxidation states. DPC can be readily oxidized to DPCO, a transformation that is central to its use as a chromogenic reagent.[3] This oxidation can be initiated by exposure to light and air, or more controllably, by chemical oxidizing agents.[3]

Reaction Pathway

The oxidation of 1,5-Diphenylcarbazide to this compound involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the compound's color.

Caption: Redox relationship between 1,5-Diphenylcarbazide and this compound.

Applications in Analytical Chemistry

Both compounds are valuable reagents in analytical chemistry, primarily for the detection and quantification of metal ions.

1,5-Diphenylcarbazide: A Sensitive Chromogenic Reagent

The most prominent application of DPC is in the colorimetric determination of hexavalent chromium (Cr(VI)).[9] In an acidic medium, DPC is oxidized by Cr(VI) to DPCO. The newly formed DPCO then chelates with the resulting trivalent chromium (Cr(III)) to form an intensely colored reddish-purple complex.[9][10] The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of Cr(VI).[9]

This compound: An Indicator for Mercurimetry

This compound is widely used as an indicator in mercurimetry, a type of titration used for the determination of chloride ions. In this method, a solution containing chloride ions is titrated with a standard solution of mercury(II) nitrate. After all the chloride has reacted to form undissociated mercury(II) chloride, the excess Hg(II) ions react with the DPCO indicator to form a distinct purple complex, signaling the endpoint of the titration.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide

This protocol outlines the steps for the sensitive determination of Cr(VI) in aqueous samples.

1. Reagents and Materials:

-

1,5-Diphenylcarbazide (DPC) Solution (0.5% w/v): Dissolve 0.5 g of DPC in 100 mL of acetone. Store in a dark bottle and prepare fresh as it can degrade.[11]

-

Sulfuric Acid (H₂SO₄) Solution (0.2 M): Carefully add concentrated sulfuric acid to deionized water.[9]

-

Chromium(VI) Standard Stock Solution (e.g., 1000 mg/L): Prepare from a certified standard.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Spectrophotometer capable of measuring absorbance at 543 nm.[9]

2. Procedure:

-

To a 2 mL aliquot of the sample (or standard), add 1 mL of 0.2 M sulfuric acid.[9]

-

Add 1 mL of the 0.5% w/v DPC solution and mix thoroughly.[9]

-

Allow the color to develop for 5 minutes. The solution will turn a reddish-purple color in the presence of Cr(VI).[9]

-

Measure the absorbance of the solution at 543 nm, using a reagent blank as a reference.[9]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

Experimental Workflow:

Caption: Workflow for the spectrophotometric determination of Cr(VI) using DPC.

Protocol 2: Synthesis of 1,5-Diphenylcarbazide from Phenylhydrazine (B124118) and Urea (B33335)

This protocol describes a common laboratory method for the synthesis of DPC.[12]

1. Reagents and Materials:

-

Phenylhydrazine[12]

-

Urea[12]

-

Xylene[12]

-

Ethanol and Acetic Acid (for recrystallization)

-

Reflux apparatus

-

Filtration equipment

2. Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in xylene.[12]

-

Heat the mixture to reflux for 32 hours.[12]

-

Allow the reaction mixture to cool overnight, which should result in the precipitation of the crude product.[12]

-

Collect the crude 1,5-Diphenylcarbazide by filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as a mixture of ethanol and a small amount of acetic acid.

-

Dry the purified crystals.

Synthesis Pathway:

Caption: Synthesis of 1,5-Diphenylcarbazide from phenylhydrazine and urea.

Conclusion

1,5-Diphenylcarbazide and this compound are indispensable reagents in analytical chemistry. Their utility stems from the redox relationship between them and their ability to form intensely colored complexes with specific metal ions. Understanding their chemical properties and the detailed experimental protocols for their use is crucial for researchers in various scientific disciplines, including environmental monitoring, industrial quality control, and potentially in the development of novel sensing applications. This guide provides a foundational understanding to facilitate their effective application in a laboratory setting.

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 4. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]

- 5. 1,5-Diphenylcarbazide [himedialabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]

- 8. journal.gnest.org [journal.gnest.org]

- 9. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: 1,5-Diphenylcarbazone for Heavy Metal Detection

Introduction

1,5-Diphenylcarbazide (B1670730) and its oxidized form, 1,5-Diphenylcarbazone, are well-established chromogenic reagents used in analytical chemistry for the colorimetric and spectrophotometric determination of various heavy metal ions.[1][2] 1,5-Diphenylcarbazide is a white solid that can be oxidized to this compound, which then forms distinctly colored chelate complexes with specific metal ions in solution.[1] The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis. This method is noted for its high sensitivity, particularly for the detection of hexavalent chromium, and is also applicable to other metals such as mercury and cadmium.[1][3]

The primary application involves a reaction in an acidic medium, where the color development can be measured using a spectrophotometer at a specific wavelength.[3][4] The stability and sensitivity of the reagent make it a valuable tool in environmental monitoring, industrial process control, and various research applications.[2][5]

Application 1: Determination of Hexavalent Chromium (Cr(VI))

Principle

The determination of hexavalent chromium using 1,5-diphenylcarbazide is the most common and sensitive application of this reagent. The method is based on a two-step reaction in an acidic solution.[4] First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound, during which Cr(VI) is reduced to trivalent chromium (Cr(III)).[6][7] Subsequently, the newly formed this compound reacts with the Cr(III) ions to form a stable, reddish-violet colored complex.[4][6][8] The absorbance of this complex is measured spectrophotometrically at approximately 540 nm to quantify the initial Cr(VI) concentration.[3][9]

Quantitative Data

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | ~540 nm | [3][9] |

| Detection Limit | 0.005 - 0.023 mg·L⁻¹ | [10][11] |

| Linear Range | 0.03 - 3 mg·L⁻¹ | [10] |

| Optimal Acidity | Acidic (H₂SO₄ or H₃PO₄) | [9][10] |

| Molar Absorptivity | 2.4 × 10³ L mol⁻¹ cm⁻¹ | [12] |

| Reaction Time | ~5-10 minutes | [10] |

Experimental Protocol: Spectrophotometric Determination of Cr(VI)

-

Preparation of 1,5-Diphenylcarbazide (DPC) Reagent (0.25% w/v):